molecular formula C16H19NO2 B13999610 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile CAS No. 2702-83-2

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile

Cat. No.: B13999610
CAS No.: 2702-83-2
M. Wt: 257.33 g/mol
InChI Key: ZRLJEKRKBSPTAS-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a methoxybenzene derivative followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is unique due to its combination of a methoxyphenyl group and a cyclohexyl ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2702-83-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-[1-(2-methoxyphenyl)-2-oxocyclohexyl]propanenitrile

InChI

InChI=1S/C16H19NO2/c1-19-14-8-3-2-7-13(14)16(11-6-12-17)10-5-4-9-15(16)18/h2-3,7-8H,4-6,9-11H2,1H3

InChI Key

ZRLJEKRKBSPTAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCCCC2=O)CCC#N

Origin of Product

United States

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